molecular formula C13H15ClN2O3 B12904249 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide CAS No. 77732-17-3

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B12904249
CAS No.: 77732-17-3
M. Wt: 282.72 g/mol
InChI Key: GDSUQUZPSKLMKG-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a dimethylphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with oxazolidinone to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chloro group.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced derivatives such as amines or alcohols.

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the oxazolidinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the oxazolidinone ring, which may result in different chemical and biological properties.

    N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide: Lacks the chloro group, which may affect its reactivity and mechanism of action.

    2-chloro-N-(phenyl)-N-(2-oxooxazolidin-3-yl)acetamide: Lacks the dimethyl groups on the phenyl ring, which may influence its steric and electronic properties.

Uniqueness

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide is unique due to the presence of both the chloro group and the oxazolidinone ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.

Properties

CAS No.

77732-17-3

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C13H15ClN2O3/c1-9-4-3-5-10(2)12(9)16(11(17)8-14)15-6-7-19-13(15)18/h3-5H,6-8H2,1-2H3

InChI Key

GDSUQUZPSKLMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CCl)N2CCOC2=O

Origin of Product

United States

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